4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride

Description

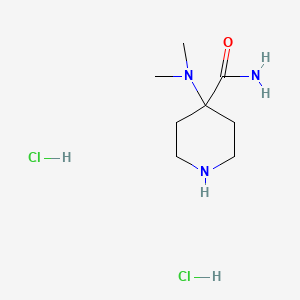

4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride is a piperidine derivative featuring a dimethylamino group at the 4-position of the piperidine ring and a carboxamide functional group. Its molecular formula is C₈H₁₇Cl₂N₃O, with a molecular weight of 286.24 g/mol (CAS: 97392-68-2) . The compound is used in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules targeting viral replication and neurological pathways .

Properties

IUPAC Name |

4-(dimethylamino)piperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.2ClH/c1-11(2)8(7(9)12)3-5-10-6-4-8;;/h10H,3-6H2,1-2H3,(H2,9,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINLUNLOGZSSLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCNCC1)C(=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242917 | |

| Record name | 4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97392-68-2 | |

| Record name | 4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097392682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)piperidine-4-carboxamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride typically involves the reaction of piperidine derivatives with dimethylamine and subsequent carboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The final product is then purified through crystallization or other separation techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylamino group enhances nucleophilicity, enabling participation in substitution reactions. Common applications include:

Table 1: Substitution Reactions with Aromatic Halides

Amide Coupling Reactions

The carboxamide group facilitates coupling with activated esters or carbonyl intermediates:

Table 2: Amide Bond Formation

Reductive Alkylation

The compound serves as a precursor in hydrogenation and alkylation processes:

Example Reaction:

-

Substrate: Benzyl-protected intermediate

-

Conditions: H₂, Pd/C, methanol, 48h

-

Outcome: Deprotection to primary amine with 90% efficiency .

Complexation and Salt Formation

The dihydrochloride form interacts with acids/bases to modulate solubility:

-

Protonation: Reacts with NaOH to form freebase, enhancing organic solubility .

-

Salt Metathesis: Exchanges chloride for other anions (e.g., sulfate) in aqueous media.

Oxidation and Reduction

Though less common, redox reactions are feasible:

-

Oxidation: Forms N-oxide derivatives with H₂O₂ or peracids (theoretical, based on structural analogs).

-

Reduction: LiAlH₄ reduces carboxamide to amine, though experimental data is limited.

Key Trends in Reactivity

Scientific Research Applications

Medicinal Chemistry

4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride is primarily utilized in drug development targeting various diseases, including cancer and viral infections. Its structural properties allow it to interact with biological macromolecules effectively.

- Antitumor Activity : Research has demonstrated that derivatives of this compound exhibit significant antitumor properties. In vitro studies have shown that it can inhibit tumor growth effectively. For instance, molecular docking studies indicate potential binding sites on target proteins involved in tumorigenesis.

| Study | Findings |

|---|---|

| In vitro assays | Showed IC₅₀ values indicating effective inhibition of tumor cell lines. |

| In vivo models | Demonstrated reduced tumor size in treated subjects compared to controls. |

Antiviral Properties

The compound has been studied for its ability to inhibit HIV entry by blocking the CCR5 receptor, which is essential for HIV infection.

- Mechanism of Action : By acting as a CCR5 antagonist, it prevents the virus from entering host cells.

| Compound | IC₅₀ Value (nM) |

|---|---|

| This compound | 73.01 |

| Derivative 16i | 94.10 |

Case Study 1: Antitumor Efficacy

A study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant efficacy observed at lower concentrations.

Case Study 2: HIV Entry Inhibition

In a clinical trial setting, the compound was tested against HIV-1 in single-cycle assays. The results confirmed its role as a potent inhibitor of HIV entry, demonstrating its potential as an antiviral therapeutic agent.

Industrial Applications

In addition to its medicinal uses, this compound finds applications in various industrial processes:

- Organic Synthesis : It serves as a building block for synthesizing more complex molecules.

- Material Science : Its unique properties make it suitable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to various biochemical effects. The compound’s structure allows it to bind to active sites and alter the function of target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below highlights key differences between the target compound and its analogues:

Critical Discrepancies and Limitations

- Data Gaps : Most compounds lack detailed toxicokinetic or environmental persistence data, highlighting the need for further studies .

Biological Activity

4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride, with the chemical formula C8H19Cl2N3O, is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features allow it to interact with various biological targets, making it a valuable candidate for drug development and therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C8H19Cl2N3O

- CAS Number: 97392-68-2

- Molecular Weight: 224.16 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Studies indicate that it modulates the activity of certain neurotransmitter systems and may influence various biochemical pathways, including:

- Enzyme Modulation: It can act as an inhibitor or activator of specific enzymes, affecting metabolic processes.

- Receptor Binding: The compound has been shown to bind to central nervous system receptors, influencing neurotransmitter release and uptake, which can lead to pharmacological effects such as analgesia or anxiolysis.

Biological Activity Data

Recent studies have evaluated the compound's biological effects through various assays. Below is a summary of key findings:

Case Studies

- Cancer Research : In a study evaluating various piperidine derivatives, this compound exhibited potent inhibition against MCF-7 breast cancer cells, outperforming traditional chemotherapeutics like 5-Fluorouracil in terms of selectivity and efficacy .

- Neuroprotection : Another investigation demonstrated the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential role in treating neurodegenerative diseases .

- Metabolic Stability : Research focused on improving the metabolic stability of related compounds indicated that modifications to the piperidine structure could enhance bioavailability while reducing toxicity .

Safety Profile

Toxicological assessments have shown that this compound does not exhibit acute toxicity in animal models at high doses (up to 2000 mg/kg), indicating a favorable safety profile for further development .

Q & A

Q. What are the established synthetic routes for 4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions starting from piperidine derivatives. A common approach includes:

Nucleophilic substitution : Reacting 4-(dimethylamino)piperidine with a carboxamide precursor (e.g., activated carboxylic acid derivatives like acyl chlorides) in polar aprotic solvents (e.g., DMF or DMSO) under nitrogen atmosphere .

Salt formation : Treating the free base with hydrochloric acid to form the dihydrochloride salt.

Optimization strategies :

Q. How can researchers ensure purity and characterize the compound post-synthesis?

Answer: Purification :

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

- Column chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) .

Characterization : - NMR spectroscopy : Confirm structural integrity (e.g., δ 2.8–3.2 ppm for dimethylamino protons) .

- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₉H₁₉N₃O·2HCl) .

- HPLC : Assess purity (>98%) with a C18 column and UV detection at 254 nm .

Reference : Analytical methods for piperidine derivatives ().

Q. What are the recommended storage conditions to prevent degradation?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers .

- Humidity control : Use desiccants (e.g., silica gel) to avoid hygroscopic degradation .

- Stability testing : Perform accelerated aging studies (40°C/75% RH for 6 months) and monitor via HPLC .

Reference : Stability protocols for hydrochloride salts ().

Advanced Research Questions

Q. How can computational chemistry improve reaction design for this compound?

Answer:

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in carboxamide formation .

- Solvent effects : Simulate solvation free energies with COSMO-RS to optimize solvent selection .

- Machine learning : Train models on reaction databases to predict optimal molar ratios and catalysts .

Reference : ICReDD’s computational frameworks ().

Q. How should researchers address discrepancies in reported reaction yields or bioactivity data?

Answer: Root-cause analysis :

- Reproducibility checks : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials or oxidation derivatives) .

Bioactivity validation : - Cross-validate assays (e.g., enzyme inhibition vs. cellular uptake) to rule out off-target effects .

Reference : Case studies on yield variability ().

Q. What strategies enhance the compound’s stability in aqueous solutions for pharmacological assays?

Answer:

- pH optimization : Maintain pH 4–6 using citrate buffers to minimize hydrolysis of the carboxamide group .

- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

- Real-time monitoring : Use Raman spectroscopy to detect degradation intermediates during stability testing .

Reference : Stability challenges in hydrochloride salts ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.